
2-Propenoicacid,2-methyl-,4-ethyltetrahydro-2-oxo-2H-pyran-4-ylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoicacid,2-methyl-,4-ethyltetrahydro-2-oxo-2H-pyran-4-ylester(9CI) is a heterocyclic organic compound with the molecular formula C11H16O4 and a molecular weight of 212.24 g/mol . This compound is characterized by its unique structure, which includes a tetrahydro-2-oxo-2H-pyran ring and a propenoic acid ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoicacid,2-methyl-,4-ethyltetrahydro-2-oxo-2H-pyran-4-ylester(9CI) typically involves the esterification of 2-methylpropenoic acid with 4-ethyltetrahydro-2-oxo-2H-pyran-4-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Propenoicacid,2-methyl-,4-ethyltetrahydro-2-oxo-2H-pyran-4-ylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Propenoicacid,2-methyl-,4-ethyltetrahydro-2-oxo-2H-pyran-4-ylester(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Propenoicacid,2-methyl-,4-ethyltetrahydro-2-oxo-2H-pyran-4-ylester(9CI) involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoicacid,2-methyl-,4-methyltetrahydro-2-oxo-2H-pyran-4-ylester
- 2-Propenoicacid,2-methyl-,4-isopropyltetrahydro-2-oxo-2H-pyran-4-ylester
Uniqueness
Compared to similar compounds, 2-Propenoicacid,2-methyl-,4-ethyltetrahydro-2-oxo-2H-pyran-4-ylester(9CI) is unique due to its specific ethyl substitution on the tetrahydro-2-oxo-2H-pyran ring.
Properties
Molecular Formula |
C11H16O4 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(4-ethyl-2-oxooxan-4-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H16O4/c1-4-11(15-10(13)8(2)3)5-6-14-9(12)7-11/h2,4-7H2,1,3H3 |
InChI Key |
LEUGGFPZZFKFPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCOC(=O)C1)OC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


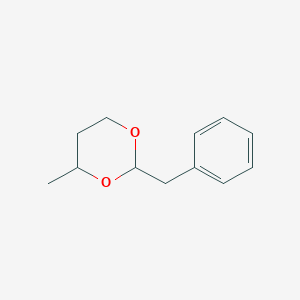
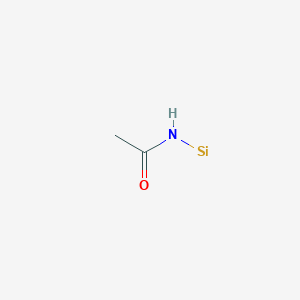
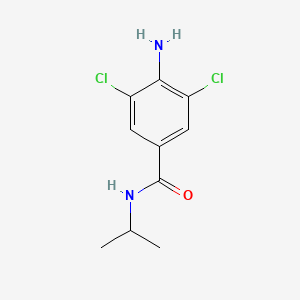
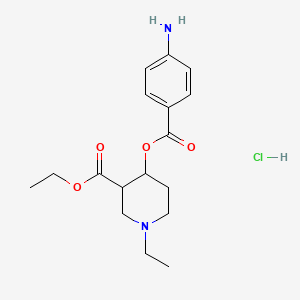
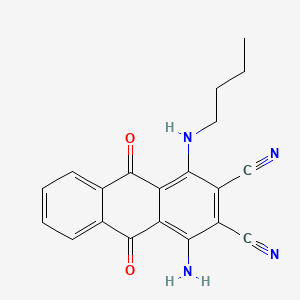

![3-chloro-N-[(2-chlorophenyl)methyl]-6-fluoro-N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13798151.png)
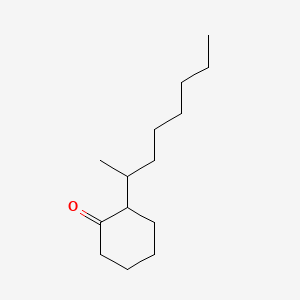

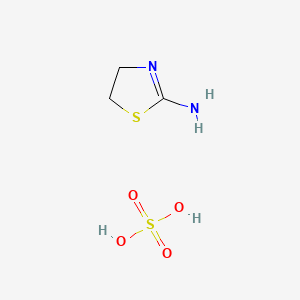
![5-Bromo-2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798177.png)
![2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid methyl ester](/img/structure/B13798180.png)
![(2S,5S)-7-Oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13798181.png)

